molecular formula C27H18ClNO4S B2768490 (4-chlorophenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114850-76-8

(4-chlorophenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2768490
CAS RN: 1114850-76-8
M. Wt: 487.95
InChI Key: AZZFFQNCIDWGEL-UHFFFAOYSA-N
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Description

“(4-chlorophenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone” is a chemical compound with a molecular weight of 428.9 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 428.9 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antioxidant Properties and Chemical Synthesis

A study explored the synthesis and antioxidant properties of derivatives related to benzophenone and benzothiazinone structures, indicating their potential in creating effective antioxidant agents. Such compounds, including various brominated and chlorinated derivatives, have shown promising results in in vitro antioxidant activities, suggesting their utility in addressing oxidative stress-related pathologies (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Clathrate Formation and Molecular Interactions

Research on the role of edge-to-face interactions between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene demonstrates the significance of structural orientation and molecular interactions in forming inclusion complexes. This study sheds light on the potential applications of similar compounds in materials science and molecular engineering (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).

Environmental Persistence and Effects

Investigations into the environmental fate, behavior, and effects of benzophenone derivatives, including their occurrence in various environmental matrices and potential estrogenic activities, highlight the ecological and health implications of these compounds. Such studies are crucial for understanding the environmental impact of chemical pollutants and designing safer and more sustainable chemicals (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).

Pharmaceutical Applications and Drug Development

Research on the synthesis of derivatives for antimicrobial and antitumor applications reflects the pharmaceutical relevance of benzothiazinone and benzophenone structures. These studies contribute to drug discovery efforts, particularly in identifying new therapeutic agents with specific biological activities (Sah, Bidawat, Seth, & Gharu, 2014).

Safety and Hazards

The compound is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . It’s important to handle it with care, using appropriate personal protective equipment.

properties

IUPAC Name

(4-chlorophenyl)-[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClNO4S/c28-20-12-10-19(11-13-20)27(30)26-18-29(24-8-4-5-9-25(24)34(26,31)32)21-14-16-23(17-15-21)33-22-6-2-1-3-7-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZFFQNCIDWGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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